2-Chlorophenol-3,4,5,6-d4

Description

The exact mass of the compound 2-Chlorophenol-3,4,5,6-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chlorophenol-3,4,5,6-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenol-3,4,5,6-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYQTSUDJAMAB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40109460 | |

| Record name | 2-Chlorophenol-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-73-6 | |

| Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-2,3,4,5-d4-ol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenol-3,4,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40109460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenol-3,4,5,6-d4: Properties and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chlorophenol-3,4,5,6-d4, a deuterated analog of 2-chlorophenol. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core characteristics and practical applications of this stable isotope-labeled compound, with a focus on its critical role in quantitative analysis.

Introduction: The Significance of Deuterated Standards

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification. Deuterium (²H or D), a stable isotope of hydrogen, offers a powerful tool for creating internal standards that are chemically identical to the analyte of interest but possess a distinct mass. This mass shift allows for their differentiation by a mass spectrometer, enabling them to serve as ideal surrogates to correct for variations in sample preparation, injection volume, and instrument response. 2-Chlorophenol-3,4,5,6-d4 (2-CP-d4) is a prime example of such a standard, widely employed for the analysis of its non-labeled counterpart, 2-chlorophenol, a compound of environmental and toxicological concern.[1]

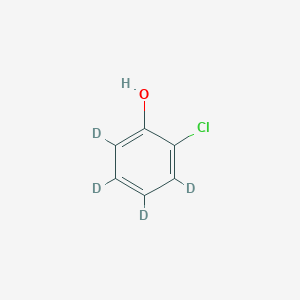

Molecular Structure and Isotopic Labeling

The defining characteristic of 2-Chlorophenol-3,4,5,6-d4 is the substitution of four hydrogen atoms on the aromatic ring with deuterium atoms.[1] This specific labeling results in a molecule with a nominal mass increase of 4 Da compared to the unlabeled 2-chlorophenol. The molecular formula is C₆D₄ClOH.[1] This isotopic enrichment, typically ≥98 atom % D, ensures a distinct and measurable mass signal, crucial for its function as an internal standard.[1][2]

Caption: Molecular structure of 2-Chlorophenol-3,4,5,6-d4.

Physicochemical Properties

The physical and chemical properties of 2-Chlorophenol-3,4,5,6-d4 are nearly identical to those of its unlabeled analog, a critical feature for its use as an internal standard. Minor differences in properties like boiling and melting points can arise due to the increased mass from deuterium substitution.

| Property | Value | Source(s) |

| CAS Number | 93951-73-6 | [1][3][4] |

| Molecular Formula | C₆D₄ClOH | [1] |

| Molecular Weight | 132.58 g/mol | [1][3][4] |

| Appearance | Liquid | |

| Boiling Point | 175-176 °C | |

| Melting Point | 8 °C | |

| Density | 1.279 g/mL at 25 °C | |

| Refractive Index | n20/D 1.558 | |

| Isotopic Purity | ≥98 atom % D | [1][2][3] |

It is important to note that the properties of the unlabeled 2-chlorophenol are very similar, with a boiling point of approximately 175 °C and a melting point of 9.3 °C.[5][6]

Synthesis and Purity

2-Chlorophenol-3,4,5,6-d4 is synthesized through the deuteration of 2-chlorophenol. While specific proprietary methods may vary between manufacturers, the general principle involves the exchange of aromatic protons with deuterium atoms. The high isotopic enrichment (typically ≥98 atom % D) is a critical quality parameter, as it minimizes the contribution of the labeled standard to the native analyte's signal.[1][2] The chemical purity is also a key factor, with a minimum of 98% being a common standard.[3]

Applications in Analytical Chemistry

The primary application of 2-Chlorophenol-3,4,5,6-d4 is as an internal standard for the quantitative analysis of 2-chlorophenol in various matrices, including environmental samples (water, soil) and biological fluids.[1][7] Its utility is most pronounced in methods employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The principle of isotope dilution mass spectrometry (IDMS) underpins its use. A known amount of the deuterated standard is added to the sample prior to extraction and analysis. The standard co-elutes with the native analyte and experiences similar losses during sample preparation and potential matrix effects in the instrument's ion source. By measuring the ratio of the native analyte's signal to the deuterated standard's signal, a highly accurate and precise quantification can be achieved.[1]

Experimental Workflow: Quantification of 2-Chlorophenol in Water by GC-MS

The following is a representative workflow for the determination of 2-chlorophenol in a water sample using 2-Chlorophenol-3,4,5,6-d4 as an internal standard. This protocol is designed to be a self-validating system by incorporating quality control checks.

Caption: Workflow for the quantitative analysis of 2-Chlorophenol.

Step-by-Step Methodology:

-

Sample Collection and Preservation: Collect water samples in clean glass containers. If not analyzed immediately, preserve by adjusting the pH to <2 with sulfuric acid and store at 4°C.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of a standard solution of 2-Chlorophenol-3,4,5,6-d4 in a suitable solvent (e.g., methanol). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

-

Extraction: Adjust the pH of the sample to approximately 2. Perform a liquid-liquid extraction using a water-immiscible organic solvent such as dichloromethane. Repeat the extraction three times for quantitative recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for the separation of phenols (e.g., a 5% phenyl-methylpolysiloxane column). A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-chlorophenol and 2-Chlorophenol-3,4,5,6-d4.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-chlorophenol and a constant concentration of 2-Chlorophenol-3,4,5,6-d4.

-

Plot the ratio of the peak area of 2-chlorophenol to the peak area of 2-Chlorophenol-3,4,5,6-d4 against the concentration of 2-chlorophenol.

-

Calculate the concentration of 2-chlorophenol in the sample by determining the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.

-

Safety and Handling

2-Chlorophenol-3,4,5,6-d4 should be handled with the same precautions as its unlabeled counterpart. It is considered toxic and may be harmful if swallowed, inhaled, or in contact with skin.[8] It is also a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[2][8]

Conclusion

2-Chlorophenol-3,4,5,6-d4 is an indispensable tool for the accurate and reliable quantification of 2-chlorophenol in various matrices. Its chemical and physical properties, being nearly identical to the native compound, make it an ideal internal standard for isotope dilution mass spectrometry. The high isotopic and chemical purity of commercially available standards ensures the integrity of analytical data. By following validated experimental workflows, researchers can achieve high-quality quantitative results for this environmentally significant compound.

References

-

ResolveMass Laboratories Inc. (n.d.). 2-Chlorophenol-3,4,5,6-d4 | CAS 93951-73-6. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Chlorophenol-3,4,5,6 D4 | CAS 93951-73-6. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol-2,3,5,6-D4,OD. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chlorophenol. Retrieved from [Link]

-

Public Services and Procurement Canada. (n.d.). Fact sheet: 2-chlorophenol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 93951-73-6 | Chemical Name : 2-Chlorophenol-3,4,5,6 D4. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 2-Chlorophenol-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 7. veeprho.com [veeprho.com]

- 8. accustandard.com [accustandard.com]

An In-Depth Technical Guide to 2-Chlorophenol-3,4,5,6-d4: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chlorophenol-3,4,5,6-d4, a deuterated analog of 2-chlorophenol. Its primary application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental and pharmacokinetic studies, will be explored in detail.

Core Compound Identification and Properties

2-Chlorophenol-3,4,5,6-d4 is a stable isotope-labeled version of 2-chlorophenol where the four hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. This isotopic substitution results in a mass shift of +4 Da, making it an ideal internal standard for quantitative analysis.[1]

Key Identifiers and Physicochemical Data

A summary of the key identifiers and physicochemical properties of 2-Chlorophenol-3,4,5,6-d4 is presented in Table 1. The properties of its non-deuterated counterpart, 2-chlorophenol, are also included for comparison.

| Property | 2-Chlorophenol-3,4,5,6-d4 | 2-Chlorophenol (non-deuterated) |

| CAS Number | 93951-73-6[1][2][3][4] | 95-57-8[4][5] |

| Molecular Formula | C₆D₄HClO[3] or C₆D₄ClOH[1][2][5] | C₆H₅ClO[6] |

| Molecular Weight | 132.58 g/mol [1][2][3][4] | 128.56 g/mol [6] |

| Synonyms | 2-Chlorophenol-d₄, Phenol, 2-chloro-3,4,5,6-d₄[2] | o-Chlorophenol, 2-Chloro-1-hydroxybenzene[5] |

| Appearance | Liquid[7] | Colorless to light-yellow liquid[6] |

| Melting Point | 8 °C[7] | 8.7 °C[6] |

| Boiling Point | 175-176 °C[7] | 175 °C[6] |

| Density | 1.279 g/mL at 25 °C[7] | ~1.265 g/cm³[6] |

| Isotopic Purity | Typically ≥ 98 atom % D[1][2][5] | Not Applicable |

Synthesis of 2-Chlorophenol-3,4,5,6-d4: A Mechanistic Perspective

While specific, proprietary synthesis methods for commercially available 2-Chlorophenol-3,4,5,6-d4 are not extensively published, a plausible synthetic route can be inferred from established methodologies for aromatic deuteration. The core principle involves a hydrogen-deuterium (H/D) exchange reaction on an aromatic precursor, followed by the introduction of the chlorine atom, or vice versa.

A common and cost-effective method for aromatic deuteration is through H/D exchange using deuterium oxide (D₂O) as the deuterium source, often facilitated by a transition metal catalyst or under acidic conditions at elevated temperatures and pressures.[8][9]

Plausible Synthetic Workflow

The following diagram illustrates a logical, two-step approach for the synthesis of 2-Chlorophenol-3,4,5,6-d4. This proposed pathway prioritizes the deuteration of the more readily available starting material, phenol, followed by a regioselective chlorination.

Caption: A plausible two-step synthesis of 2-Chlorophenol-3,4,5,6-d4.

Expert Insight: The choice to deuterate phenol first is strategic. Phenol's activated ring is amenable to H/D exchange. Subsequent chlorination can then be controlled to favor ortho-substitution, yielding the desired product. Direct chlorination of phenol is known to produce a mixture of 2-chlorophenol and 4-chlorophenol, so purification would be a critical final step in this synthetic sequence.[10]

Application as an Internal Standard in Quantitative Analysis

The fundamental utility of 2-Chlorophenol-3,4,5,6-d4 lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS).[1] In this capacity, it is added in a known quantity to a sample at the beginning of the analytical workflow. Because it is chemically identical to the non-deuterated analyte (2-chlorophenol), it experiences the same losses during sample preparation, extraction, and chromatographic separation.[1][11]

The mass spectrometer, however, can distinguish between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery.[1]

Workflow for Isotope Dilution Analysis

The following diagram outlines the typical workflow for using 2-Chlorophenol-3,4,5,6-d4 as an internal standard in an environmental water sample analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Determination of 2-Chlorophenol in Water by GC-MS with 2-Chlorophenol-3,4,5,6-d4 as an Internal Standard

This protocol provides a step-by-step methodology for the quantification of 2-chlorophenol in a water matrix. It incorporates in-situ acetylation, a common derivatization technique to improve the chromatographic properties of phenolic compounds.[5][11]

4.1. Reagents and Standards

-

2-Chlorophenol-3,4,5,6-d4 Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL solution in methanol.

-

2-Chlorophenol Analyte Stock Solution: Prepare a 100 µg/mL solution in methanol.

-

Calibration Standards: Prepare a series of calibration standards in reagent-free water by adding varying known amounts of the analyte stock solution and a constant amount of the IS stock solution.

-

Potassium Carbonate (K₂CO₃) buffer

-

Acetic Anhydride

-

Hexane (pesticide grade or equivalent)

-

Sodium Sulfate (anhydrous)

4.2. Sample Preparation and Extraction

-

To a 100 mL water sample in a separatory funnel, add a known volume of the 2-Chlorophenol-3,4,5,6-d4 internal standard solution.

-

Add potassium carbonate buffer to adjust the sample pH to between 9 and 11.5. This converts the phenols to their more water-soluble phenolate ions.[5]

-

Add 1 mL of acetic anhydride to the sample. Shake vigorously for 2 minutes to facilitate the in-situ acetylation of the phenolate ions to their less polar acetate derivatives.[5]

-

Add 10 mL of hexane to the separatory funnel and shake for 2 minutes to extract the derivatized analytes. Allow the layers to separate.

-

Drain the aqueous (lower) layer.

-

Pass the hexane (upper) layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Collect the dried hexane extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

4.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Ions to Monitor (SIM mode):

-

2-Chlorophenol acetate (analyte): m/z corresponding to its molecular ion and characteristic fragments.

-

2-Chlorophenol-d4 acetate (IS): m/z corresponding to its molecular ion and characteristic fragments (shifted by +4 Da from the analyte).

-

-

4.4. Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Calculate the same peak area ratio for the unknown samples.

-

Determine the concentration of 2-chlorophenol in the samples by interpolating from the calibration curve.

Safety, Handling, and Storage

2-Chlorophenol-3,4,5,6-d4, like its non-deuterated analog, should be handled with care as it is considered toxic and may cause skin and eye irritation.[3][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store at room temperature in a tightly sealed container.[5]

-

Stability: The compound is stable if stored under recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[13]

Conclusion

2-Chlorophenol-3,4,5,6-d4 is an indispensable tool for researchers and analytical scientists requiring accurate and precise quantification of 2-chlorophenol. Its chemical behavior, which mirrors the unlabeled analyte, combined with its distinct mass, allows for the effective correction of analytical variability through isotope dilution mass spectrometry. A thorough understanding of its properties, a plausible synthetic rationale, and a robust analytical protocol, as detailed in this guide, are essential for its successful implementation in environmental monitoring, toxicological studies, and pharmacokinetic research.

References

-

2-Chlorophenol-3,4,5,6-d4 | CAS 93951-73-6. (n.d.). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]

-

2-Chlorophenol-3,4,5,6 D4 | CAS 93951-73-6. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

-

Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). J-STAGE. Retrieved January 14, 2026, from [Link]

-

NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. (2007, March). National Council for Air and Stream Improvement, Inc. Retrieved January 14, 2026, from [Link]

- Method for preparing deuterated aromatic compounds. (n.d.). Google Patents.

-

2-Chlorophenol: Properties, Applications, and Environmental Impact. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan, 28(2), 198-207. Retrieved January 14, 2026, from [Link]

-

Internal Standard. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

- Process for the preparation of 2-chlorophenol. (n.d.). Google Patents.

Sources

- 1. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 4. gcms.cz [gcms.cz]

- 5. ncasi.org [ncasi.org]

- 6. Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. tn-sanso.co.jp [tn-sanso.co.jp]

- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. DE3318791A1 - Process for the preparation of 2-chlorophenol - Google Patents [patents.google.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 13. gcms.labrulez.com [gcms.labrulez.com]

synthesis and isotopic enrichment of 2-Chlorophenol-d4

An In-depth Technical Guide to the Synthesis and Isotopic Enrichment of 2-Chlorophenol-d4

Abstract

This technical guide provides a comprehensive overview of the (2-CP-d4), a critical stable isotope-labeled internal standard for quantitative analytical applications. The primary focus is on the robust and widely adopted method of platinum-catalyzed hydrogen-deuterium (H/D) exchange using heavy water (D₂O) as the deuterium source. We will delve into the mechanistic principles, provide a detailed experimental protocol, and outline the essential analytical techniques for characterization and quality control. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the preparation and validation of high-purity deuterated standards.

Introduction: The Analytical Imperative for Deuterated Standards

In modern analytical science, particularly in quantitative mass spectrometry (GC-MS and LC-MS), the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving the highest levels of accuracy and precision. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (²H or D), are ideal for this purpose. Because deuterium substitution results in a distinct mass shift with negligible changes to chemical and physical properties, SIL standards co-elute with the analyte of interest and experience identical ionization and matrix effects.[1]

2-Chlorophenol-d4 (CAS No. 93951-73-6) is the deuterated analogue of 2-chlorophenol, a compound of significant environmental and toxicological interest.[1] Its primary application is as an internal standard for the precise quantification of 2-chlorophenol and related compounds in complex matrices.[1] The synthesis of 2-CP-d4 with high isotopic enrichment (typically ≥98 atom % D) is a non-trivial process that requires careful control over reaction conditions and rigorous purification and characterization.[1]

Synthetic Strategy: The Power of Heterogeneous Catalytic H/D Exchange

While several methods exist for the deuteration of aromatic compounds, heterogeneous catalysis using a transition metal and a deuterium source like heavy water (D₂O) is one of the most efficient and cost-effective strategies.[2] For electron-rich aromatic systems such as phenols, a platinum-on-carbon (Pt/C) catalyst is exceptionally effective.[2]

The Causality Behind the Method:

-

Deuterium Source (D₂O): Heavy water is an economical and readily available source of deuterium atoms.[2] Its use is central to many large-scale deuteration processes.

-

Catalyst (Pt/C): Platinum catalysts are highly active for the H/D exchange on aromatic rings. The carbon support provides a high surface area for the reaction. The mechanism involves the dissociative chemisorption of both the aromatic compound and D₂O onto the platinum surface, facilitating the exchange of hydrogen for deuterium atoms.

-

Co-catalyst (H₂ Gas): The presence of a catalytic amount of hydrogen gas is often crucial for activating the Pt/C catalyst and achieving high deuterium incorporation.[2] It is believed to play a role in maintaining the catalyst's active state.

-

Reaction Conditions (High Temperature & Pressure): To achieve exhaustive deuteration of the four available positions on the 2-chlorophenol ring, elevated temperatures (e.g., >150 °C) are typically required.[2][3] This necessitates the use of a sealed, high-pressure reactor to maintain D₂O in the liquid phase and ensure efficient mass transfer. While some phenols can be fully deuterated even at room temperature, substituted phenols often require more forcing conditions.[2]

Modern advancements have also introduced flow synthesis methods using microwave reactors, which can significantly reduce reaction times and improve production throughput compared to traditional batch synthesis.[3] However, the fundamental principles of Pt-catalyzed H/D exchange remain the core of the technology.

Experimental Protocol: Synthesis of 2-Chlorophenol-d4

The following protocol describes a robust method for the synthesis of 2-Chlorophenol-d4. It is designed as a self-validating system, culminating in rigorous analytical checks to confirm the identity, purity, and isotopic enrichment of the final product.

Safety Precaution: This procedure involves high-pressure and high-temperature reactions and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety equipment.

Materials and Equipment

| Material/Equipment | Specification |

| Starting Material | 2-Chlorophenol (≥99% purity) |

| Deuterium Source | Deuterium Oxide (D₂O, 99.9 atom % D) |

| Catalyst | 10% Platinum on activated carbon (Pt/C) |

| Co-catalyst | Hydrogen (H₂) gas, high purity |

| Extraction Solvent | Dichloromethane (CH₂Cl₂), HPLC grade |

| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) |

| Reactor | High-pressure stainless steel autoclave (e.g., Parr) |

| Purification System | Flash column chromatography system (Silica gel) |

| Analytical Instruments | GC-MS, ¹H NMR, ²H NMR, HPLC |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-Chlorophenol-d4.

Step-by-Step Procedure

-

Reactor Charging: In a high-pressure autoclave, combine 2-chlorophenol (1.0 eq), 10% Pt/C (10% w/w of the substrate), and deuterium oxide (20-30 eq). The large excess of D₂O is crucial to drive the equilibrium towards high isotopic enrichment.

-

Reaction Setup: Seal the reactor. Purge the headspace with an inert gas (e.g., nitrogen) three times, followed by purging with hydrogen (H₂) gas three times to ensure an inert atmosphere containing the H₂ co-catalyst.

-

H/D Exchange: Pressurize the reactor with a small amount of H₂ gas (e.g., 50-100 psi). Begin stirring and heat the reactor to 180 °C. Maintain this temperature with vigorous stirring for 24-48 hours.

-

Work-up: After the reaction period, cool the reactor to room temperature and carefully vent any residual pressure.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with dichloromethane. Filter the mixture through a pad of celite to remove the heterogeneous Pt/C catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic extracts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated product.

-

Purification: Purify the crude 2-Chlorophenol-d4 using flash column chromatography on silica gel to remove any non-deuterated starting material and potential by-products, yielding the final product as a pure substance.

Characterization and Quality Control

Rigorous analysis is mandatory to validate the final product. The key parameters are chemical purity, isotopic enrichment, and structural confirmation.

Product Specification

| Parameter | Specification |

| Chemical Name | 2-Chlorophenol-3,4,5,6-d4[1][4] |

| CAS Number | 93951-73-6[1][4] |

| Molecular Formula | C₆D₄HClO[1] |

| Molecular Weight | 132.58 g/mol [1][4] |

| Isotopic Enrichment | ≥ 98 atom % D[1] |

| Chemical Purity | >95% (typically >98%)[4][5] |

Mass Spectrometry (MS)

GC-MS is the definitive technique for confirming the mass shift and determining isotopic enrichment. The mass spectrum of the deuterated product will show a molecular ion (M⁺) peak that is 4 Da higher than the unlabeled 2-chlorophenol.

| Compound | Theoretical MW ( g/mol ) | Key MS Fragment (m/z) |

| 2-Chlorophenol | 128.56[6] | 128/130 (M⁺, ³⁵Cl/³⁷Cl)[7] |

| 2-Chlorophenol-d4 | 132.58 [1] | 132/134 (M⁺, ³⁵Cl/³⁷Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides irrefutable proof of the positions of deuterium incorporation.

-

¹H NMR: The most telling result is the disappearance or significant reduction (>98%) of the integrated signals corresponding to the aromatic protons (positions 3, 4, 5, and 6) compared to the spectrum of the starting material.[8] The signal for the hydroxyl (-OH) proton will remain unless the sample is prepared in a deuterated solvent that facilitates its exchange (like D₂O or MeOD).

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. The spectrum of 2-Chlorophenol-d4 will show signals in the aromatic region, confirming the successful incorporation of deuterium onto the benzene ring.[9][10]

Conclusion

The synthesis of 2-Chlorophenol-d4 via platinum-catalyzed H/D exchange is a well-established and reliable method for producing high-quality internal standards for analytical testing. The success of the synthesis hinges on the careful control of reaction parameters—catalyst choice, temperature, pressure, and reaction time—to drive the isotopic exchange to completion. As demonstrated, a comprehensive suite of analytical techniques, particularly mass spectrometry and NMR spectroscopy, is essential for validating the final product and ensuring its fitness for purpose in demanding quantitative applications. This self-validating workflow ensures that the resulting material meets the high standards of purity and enrichment required by the scientific community.

References

- Development of Flow Synthesis Method for Deuterated Aromatic Compounds. KOBELCO TECHNOLOGY REVIEW, NO. 41.

- Umeda, R., et al. Efficient and Selective Pt/C-Catalyzed H--D Exchange Reaction of Aromatic Rings. Chemical and Pharmaceutical Bulletin, 59(4), 515-518, 2011.

- Method for preparing deuterated aromatic compounds. Google Patents, KR101538534B1.

- 2-Chlorophenol-3,4,5,6-d4 | CAS 93951-73-6. ResolveMass Laboratories Inc.

- 2-Chlorophenol-d4 | CAS 93951-73-6. LGC Standards.

- 2-Chlorophenol-d4 | CAS 93951-73-6. LGC Standards.

- Solid-state Deuterium NMR Spectroscopy of d5-Phenol in White Portland Cement. SFA ScholarWorks.

- Solid-State Deuterium NMR Spectroscopy of d 5 -Phenol in White Portland Cement: A New Method for Assessing Solidification/Stabilization. LSU Scholarly Repository.

- 2,4-Dichlorophenol synthesis. ChemicalBook.

- 2-Chlorophenol synthesis. ChemicalBook.

- 1H proton nmr spectrum of phenol. Doc Brown's Advanced Organic Chemistry.

- 2-chlorophenol. MassBank.

- Phenol, 2-chloro-. NIST Chemistry WebBook.

- Process for the preparation of 2-chlorophenol. Google Patents, DE3318791A1.

- The reaction scheme for the site-selective deuteration of phenol. ResearchGate.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. 2-Chlorophenol-d4 | CAS 93951-73-6 | LGC Standards [lgcstandards.com]

- 5. 2-Chlorophenol-d4 | CAS 93951-73-6 | LGC Standards [lgcstandards.com]

- 6. Phenol, 2-chloro- [webbook.nist.gov]

- 7. massbank.eu [massbank.eu]

- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 10. repository.lsu.edu [repository.lsu.edu]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For researchers, clinical scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative mass spectrometry is not just a goal; it is a prerequisite for success. In the complex world of bioanalysis, where matrix effects, sample preparation variability, and instrument fluctuations present constant challenges, the choice of an internal standard can be the single most critical factor in generating reliable data. This guide provides an in-depth exploration of deuterated standards, the undisputed gold standard for quantitative mass spectrometry, moving beyond simple protocols to explain the fundamental principles that make them indispensable.

The Physicochemical Rationale: Why Deuterium?

At its core, a deuterated standard is an isotopically labeled version of the analyte molecule where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This seemingly simple substitution has profound implications for quantitative analysis. The key lies in the fact that deuterated standards are chemically almost identical to the analyte of interest.[1] They therefore exhibit nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[3][4]

However, due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u), the deuterated standard is easily distinguished from the native analyte by the mass spectrometer.[1] This unique combination of being chemically analogous yet mass-differentiable is the foundation of the powerful technique known as Isotope Dilution Mass Spectrometry (IDMS) .[5][6]

The Kinetic Isotope Effect (KIE)

The increased mass of deuterium, resulting from an additional neutron, leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[7] Breaking this stronger bond requires more energy, which can lead to a slower reaction rate if C-H bond cleavage is a rate-determining step in a metabolic pathway.[7][8] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of using deuteration to enhance the metabolic stability of drugs and is a critical consideration in the design of deuterated standards.[8][9]

The Chromatographic Isotope Effect

While often considered to co-elute perfectly, deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.[7] This "chromatographic isotope effect" is attributed to subtle differences in polarity and molecular volume.[7] While often negligible, this shift can become significant if the analyte and the internal standard elute into regions with varying degrees of matrix effects, potentially compromising accuracy.[7]

The "How": Isotope Dilution Mass Spectrometry (IDMS) in Practice

IDMS is a reference technique for quantitative analysis that leverages the unique properties of stable isotope-labeled standards to achieve exceptional accuracy and precision.[6][10] The principle is elegant and robust: a known amount of the deuterated standard (the "spike") is added to the sample at the earliest possible stage of the workflow.[5][11]

Because the deuterated standard behaves virtually identically to the native analyte, it experiences the same losses during sample preparation, extraction, and the same ionization suppression or enhancement in the mass spectrometer's source.[3][12] By measuring the ratio of the mass spectrometer's response for the native analyte to that of the deuterated standard, one can accurately calculate the initial concentration of the analyte, regardless of sample loss or matrix effects.[13]

Caption: A schematic overview of the Isotope Dilution Mass Spectrometry workflow.

The power of this approach is its self-validating nature. The internal standard acts as a perfect mimic, providing a reliable reference point that corrects for nearly all sources of analytical variability.[3][14]

Ensuring Trustworthiness: Critical Quality Attributes of Deuterated Standards

While deuterated standards are the ideal choice, their effectiveness is contingent upon their quality. Several factors must be carefully considered to ensure the integrity of the quantitative data.[1][15]

| Quality Attribute | Importance | Recommended Specification | Potential Impact of Failure |

| Isotopic Purity | Critical | >98% isotopic enrichment. The unlabeled analyte should be <2%.[11][16] | The presence of unlabeled analyte in the standard will lead to an overestimation of the standard's response and a subsequent underestimation of the analyte's true concentration.[1] |

| Chemical Purity | Critical | >98% chemical purity. Free of process-related impurities.[9] | Impurities can interfere with the analyte or standard peaks, cause ion suppression, or introduce analytical variability. |

| Label Stability | Critical | Deuterium should be placed on chemically stable, non-exchangeable positions.[7][15] | Back-exchange of deuterium with hydrogen from the solvent can occur, especially on heteroatoms (-OH, -NH), leading to a change in the standard's mass and inaccurate quantification.[7][12] |

| Mass Shift | High | A mass difference of ≥3-4 Da is recommended to avoid overlap with natural isotopic peaks of the analyte.[16] | Insufficient mass difference can lead to spectral overlap and crosstalk, complicating accurate measurement of the peak area ratios. |

The analytical characterization of deuterated compounds is crucial and often involves a combination of techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm isotopic substitution, molecular structure, and purity.[17]

Experimental Protocol: Quantitative Analysis of a Small Molecule in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general workflow for developing a robust quantitative method.

Objective: To accurately quantify Analyte X in human plasma using its deuterated analog, Analyte X-d4, as an internal standard.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of Analyte X and Analyte X-d4 in a suitable organic solvent (e.g., methanol). b. From the stock solutions, prepare a series of working solutions for the calibration curve by serially diluting the Analyte X stock. c. Prepare a working internal standard (IS) solution of Analyte X-d4 at a fixed concentration (e.g., 100 ng/mL) that is within the expected concentration range of the analyte in the samples.[11]

2. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (Analyte X-d4). b. Vortex briefly to mix. This step ensures the IS is added at the very beginning to account for all subsequent variability.[16] c. Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein. f. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Chromatography: Develop an LC method (e.g., using a C18 column) that provides good peak shape and retention for Analyte X. The goal is for Analyte X and Analyte X-d4 to co-elute as closely as possible to ensure they experience the same matrix effects.[16] b. Mass Spectrometry: i. Optimize the MS parameters for both Analyte X and Analyte X-d4 by infusing the individual standards. ii. Select appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). The label should ideally be on a fragment that is detected in the MS.[15]

- MRM for Analyte X: e.g., m/z 350.2 -> 195.1

- MRM for Analyte X-d4: e.g., m/z 354.2 -> 199.1

4. Data Processing and Quantification: a. Integrate the peak areas for both the Analyte X and Analyte X-d4 MRM transitions in each sample. b. Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte X) / (Peak Area of Analyte X-d4). c. Generate a calibration curve by plotting the PAR versus the known concentration of the calibration standards. d. Use the regression equation from the calibration curve to determine the concentration of Analyte X in the unknown samples based on their measured PAR.

Caption: Analyte and standard co-elute in LC but are resolved by mass in the MS.

Conclusion: The Bedrock of Data Integrity

In the demanding fields of pharmaceutical development, clinical diagnostics, and environmental analysis, the quality and reproducibility of quantitative data are paramount. Deuterated internal standards are not merely a technical convenience; they are a fundamental component of robust and reliable bioanalytical methods.[1][2] Their ability to accurately correct for the myriad sources of variability inherent in the analysis of complex samples makes them the unequivocal gold standard.[1] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards enable scientists to generate high-quality, reproducible data with the utmost confidence, ensuring the integrity and success of their quantitative studies.

References

-

The Role of Internal Standards In Mass Spectrometry . SCION Instruments. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research. Available from: [Link]

-

Deuterated internal standards and bioanalysis . AptoChem. Available from: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. Available from: [Link]

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy . National Institutes of Health. Available from: [Link]

-

What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. Available from: [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach . American Pharmaceutical Review. Available from: [Link]

-

Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies . PubMed. Available from: [Link]

-

What Is Isotope Dilution Mass Spectrometry? . Chemistry For Everyone. Available from: [Link]

-

Quality Control Essentials for Deuterated Drug APIs . Isotope Science / Alfa Chemistry. Available from: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. Available from: [Link]

-

Internal Standard Selection . Reddit. Available from: [Link]

-

Recent Advances in the Synthesis of Deuterium‐Labeled Compounds . ResearchGate. Available from: [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS . LGC Standards. Available from: [Link]

-

Isotope Dilution Mass Spectrometry . PTB.de. Available from: [Link]

-

Kinetic isotope effect . Wikipedia. Available from: [Link]

-

Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? . PubMed Central. Available from: [Link]

-

Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS . ACS Publications. Available from: [Link]

-

LC-MS method validation. QC and QA . Eurachem. Available from: [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions . PubMed Central. Available from: [Link]

-

Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies . PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. nebiolab.com [nebiolab.com]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Stability and Storage of 2-Chlorophenol-d4 for Analytical Applications

This guide provides an in-depth exploration of the critical parameters governing the stability and optimal storage of 2-Chlorophenol-d4 (CAS 93951-73-6). Designed for researchers, analytical scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven best practices to ensure the long-term integrity and reliability of this essential analytical standard.

Introduction: The Role and Significance of 2-Chlorophenol-d4

2-Chlorophenol-d4 is the deuterated analogue of 2-chlorophenol, where the four hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. Its utility lies in its chemical similarity to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations in these processes. However, the accuracy of analytical results is fundamentally dependent on the stability and isotopic purity of the standard itself. This guide elucidates the factors that can compromise the integrity of 2-Chlorophenol-d4 and provides robust protocols to mitigate these risks.

Chemical Stability: Understanding the Degradation Pathways

The stability of 2-Chlorophenol-d4 is influenced by its inherent chemical properties and its interaction with environmental factors. The primary degradation pathways include photodegradation, oxidation, and potential hydrogen-deuterium (H/D) exchange.

Photodegradation: The Impact of Light Exposure

Chlorophenols are susceptible to photodegradation, a process initiated by the absorption of ultraviolet (UV) light. This can lead to the cleavage of the carbon-chlorine bond and the formation of various degradation products, including phenol and benzoquinones. For 2-Chlorophenol-d4, this process not only alters the chemical structure but can also compromise the accuracy of analytical measurements.

Causality: Exposure to light, especially UV radiation, provides the energy to excite the molecule, leading to the homolytic cleavage of the C-Cl bond and subsequent reactions with oxygen or other molecules.

Oxidation: The Role of Atmospheric and Chemical Oxidants

Oxidation is another significant degradation pathway for phenolic compounds. The presence of oxygen and metal ions can catalyze the formation of phenoxy radicals, which can then polymerize or form other oxidation products. Advanced oxidation processes, such as those involving Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), demonstrate the susceptibility of 2-chlorophenol to oxidation. While these are extreme examples, they highlight the potential for gradual oxidation during long-term storage if not properly managed.

Causality: The hydroxyl group on the phenol ring makes it susceptible to oxidation. The reaction can be initiated by atmospheric oxygen, especially in the presence of light or metal contaminants, leading to the formation of colored degradation products.

Isotopic Stability: The Challenge of Hydrogen-Deuterium (H/D) Exchange

A critical consideration for any deuterated standard is the potential for hydrogen-deuterium (H/D) exchange, which can alter the isotopic purity of the standard. For 2-Chlorophenol-d4, there are two primary sites for potential exchange: the phenolic hydroxyl group and the deuterons on the aromatic ring.

-

Hydroxyl Group Exchange: The deuterium on the hydroxyl group (if the compound is O-deuterated) is highly labile and will rapidly exchange with protons from any protic solvent, including trace amounts of water in the atmosphere or solvent.[1]

-

Aromatic Ring Exchange: The deuterium atoms on the aromatic ring are covalently bonded to carbon and are significantly more stable. However, under certain conditions, such as the presence of acid or base catalysts or elevated temperatures, exchange with protons from the environment can occur over time.[2][3]

Causality: The presence of moisture or other protic solvents provides a source of protons that can exchange with the deuterium atoms on the molecule, particularly the more labile hydroxyl deuterium. This can lead to a decrease in the isotopic enrichment of the standard.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 2-Chlorophenol-d4, a multi-faceted approach to storage and handling is essential. The following protocols are designed to mitigate the risks of degradation and isotopic exchange.

Storage Conditions

Proper storage is the cornerstone of maintaining the quality of analytical standards. The following table summarizes the recommended storage conditions for 2-Chlorophenol-d4.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (+2°C to +8°C)[4] | Reduces the rate of chemical degradation and minimizes evaporation. |

| Light | Protect from light (store in amber vials or in the dark)[4] | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation and exposure to atmospheric moisture, which can cause H/D exchange. |

| Container | Tightly sealed, amber glass vials with PTFE-lined caps | Prevents evaporation, contamination, and light exposure. Glass is preferred over plastic to avoid potential leaching or adsorption. |

Handling Procedures: A Step-by-Step Guide

Adherence to proper handling techniques is critical every time the standard is used.

-

Equilibration: Before opening, allow the sealed vial to equilibrate to ambient laboratory temperature. This prevents condensation of atmospheric moisture into the cold standard.

-

Inert Atmosphere Handling: Whenever possible, handle the standard under an inert atmosphere (e.g., in a glove box or by using a gentle stream of argon or nitrogen). This is particularly important when preparing solutions for long-term storage.

-

Use of Appropriate Solvents: When preparing stock solutions, use high-purity, anhydrous solvents to minimize the introduction of water and other reactive impurities.

-

Minimizing Headspace: When transferring the standard to a new vial, choose a vial size that minimizes the headspace to reduce evaporation and the amount of atmospheric oxygen and moisture present.

-

Secure Sealing: After use, ensure the vial is tightly sealed. For long-term storage of solutions, crimp-top vials with PTFE-faced septa are recommended.

-

Documentation: Always label vials clearly with the compound name, concentration, solvent, preparation date, and expiration date.

Experimental Workflow: Ensuring Self-Validating Protocols

A self-validating protocol incorporates checks and balances to ensure the integrity of the standard throughout its lifecycle.

Caption: Experimental workflow for handling 2-Chlorophenol-d4.

Visualization of Stability Factors

The following diagram illustrates the key factors that can impact the stability of 2-Chlorophenol-d4 and the corresponding protective measures.

Sources

Navigating the Landscape of Isotopic Labeling: A Technical Guide to the Commercial Availability and Application of 2-Chlorophenol-3,4,5,6-d4

For researchers, analytical scientists, and professionals in drug development, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards has become an indispensable tool in modern analytical workflows, particularly in mass spectrometry. This guide provides an in-depth technical overview of 2-Chlorophenol-3,4,5,6-d4, a crucial deuterated internal standard, focusing on its commercial availability, key specifications, and practical applications.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, especially when employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is essential for achieving accurate and reproducible results.[1] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are widely favored for this purpose.[2][3] The deuterium substitution results in a distinct mass shift without significantly altering the chemical and physical properties of the molecule.[1][4] This allows the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the reliability of the quantification.[4]

2-Chlorophenol-3,4,5,6-d4 (CAS No. 93951-73-6) is the deuterated analogue of 2-chlorophenol (CAS No. 95-57-8), an environmental pollutant and a priority hazardous substance.[4][5][6][7] The replacement of the four hydrogen atoms on the aromatic ring with deuterium results in a mass increase of four daltons (M+4).[8] This mass difference allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, while their nearly identical chemical behavior ensures they behave similarly throughout the analytical process.

Commercial Availability and Key Specifications of 2-Chlorophenol-3,4,5,6-d4

A number of reputable chemical suppliers offer 2-Chlorophenol-3,4,5,6-d4, providing researchers with various options in terms of quantity, purity, and supporting documentation. The following table summarizes the offerings from several prominent vendors.

| Supplier | Isotopic Purity | Chemical Purity | Available Pack Sizes | Additional Information |

| Sigma-Aldrich | ≥98 atom % D[8] | 99% (CP)[8] | 100 mg | Provides Certificate of Analysis and Certificate of Origin.[8] |

| ResolveMass Laboratories Inc. | ≥98 atom % D[4] | Not specified | 0.25 g (custom options available)[4] | Accompanied by a Certificate of Analysis (COA), Safety Data Sheet (SDS), and traceability documentation.[4] |

| Veeprho | Not specified | Not specified | Not specified | Immediately available from their US and UK offices.[9] |

| Cambridge Isotope Laboratories, Inc. | 99%[10] | 98%[10] | 0.1 g, and other sizes available | Store refrigerated (+2°C to +8°C) and protected from light.[10][11] |

| CDN Isotopes | 98 atom % D[12] | Not specified | 0.1 g, 0.25 g[12] | States a 3-year stability, after which re-analysis is recommended.[12] |

| Crescent Chemical Company | Not specified | Not specified | 25 mg[13] | |

| LGC Standards | Not specified | >95% (HPLC)[14][15] | 10 mg, 50 mg, 100 mg[14][15] | Offers exact weight packaging with a certificate indicating the precise mass.[14][15] |

When selecting a supplier, it is crucial to consider not only the cost but also the provided documentation, such as the Certificate of Analysis, which details the isotopic enrichment and chemical purity of the specific lot. For regulated environments, traceability documentation is also a key consideration.[4]

Practical Application: A Workflow for Using 2-Chlorophenol-3,4,5,6-d4 as an Internal Standard

The primary application of 2-Chlorophenol-3,4,5,6-d4 is as an internal standard for the quantification of 2-chlorophenol in various matrices, including environmental samples like water and soil, as well as in biological samples.[4][10] A typical analytical workflow is outlined below.

Experimental Workflow for Quantification of 2-Chlorophenol

Caption: Workflow for quantitative analysis of 2-chlorophenol using 2-chlorophenol-d4 as an internal standard.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of 2-Chlorophenol-3,4,5,6-d4 in a suitable solvent (e.g., methanol) at a known concentration. From this stock, create a spiking solution at the desired concentration for adding to the samples.

-

Sample Spiking: To a known volume or weight of the sample, add a precise volume of the 2-Chlorophenol-3,4,5,6-d4 spiking solution. It is critical that the internal standard is added at the earliest possible stage to account for losses during the entire sample preparation process.

-

Sample Extraction: Perform the extraction of the analyte and the internal standard from the sample matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction method will depend on the sample matrix and the physicochemical properties of 2-chlorophenol.

-

Instrumental Analysis: Analyze the extract using a chromatographic technique coupled to a mass spectrometer (e.g., GC-MS or LC-MS). The chromatographic method should be optimized to achieve good separation of 2-chlorophenol from other matrix components.

-

Mass Spectrometric Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. For 2-chlorophenol, the deprotonated molecule [M-H]⁻ is often monitored in negative ion mode.[5] The corresponding ion for 2-Chlorophenol-3,4,5,6-d4 would be monitored at a mass-to-charge ratio (m/z) that is four units higher.

-

Quantification: The concentration of 2-chlorophenol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion

2-Chlorophenol-3,4,5,6-d4 is a readily available and essential tool for any laboratory performing quantitative analysis of 2-chlorophenol. Its use as an internal standard significantly improves the accuracy, precision, and reliability of analytical data. By carefully selecting a reputable supplier and implementing a validated analytical method, researchers and drug development professionals can have high confidence in their quantitative results. This guide serves as a starting point for sourcing and applying this critical deuterated standard in demanding analytical applications.

References

-

ResolveMass Laboratories Inc. (n.d.). 2-Chlorophenol-3,4,5,6-d4 | CAS 93951-73-6. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Chlorophenol-3,4,5,6 D4 | CAS 93951-73-6. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

-

Eurisotop. (n.d.). Deuterated Solvents & Stable Isotope-Labeled Compounds. Retrieved from [Link]

-

Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

- Rodriguez, I., et al. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(2), 113-120.

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorophenol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. itqb.unl.pt [itqb.unl.pt]

- 6. Phenol, 2-chloro- [webbook.nist.gov]

- 7. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chlorophenol-3,4,5,6-d4 D 98atom 93951-73-6 [sigmaaldrich.com]

- 9. veeprho.com [veeprho.com]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. crescentchemical.com [crescentchemical.com]

- 14. 2-Chlorophenol-d4 | CAS 93951-73-6 | LGC Standards [lgcstandards.com]

- 15. 2-Chlorophenol-d4 | CAS 93951-73-6 | LGC Standards [lgcstandards.com]

A Technical Guide to the Safe Handling of Deuterated Chlorophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Deuterated Chlorophenols

Deuterated chlorophenols are powerful tools in pharmaceutical research and development. By replacing one or more hydrogen atoms with its stable, non-radioactive isotope, deuterium, researchers can strategically alter a molecule's metabolic profile.[1][2][] This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic cleavage, potentially improving a drug's half-life, enhancing its pharmacokinetic profile, and reducing toxic metabolite formation.[1][2][4]

However, the foundational chlorophenol structure carries significant inherent hazards. Chlorophenols are a class of compounds recognized for their toxicity, persistence in the environment, and potential for severe health effects.[5][6][7] They are utilized in the synthesis of various dyes, biocides, and pharmaceuticals.[5][8] While deuteration modifies metabolic pathways, it does not neutralize the acute toxicological properties of the parent molecule. Therefore, all deuterated chlorophenols must be handled with the same high degree of caution as their non-deuterated counterparts. This guide provides a framework for the safe handling, use, and disposal of these valuable but hazardous compounds.

Section 1: Hazard Identification and Toxicology

A thorough understanding of the hazards is the bedrock of safe laboratory practice. The toxicity of chlorophenols is well-documented and serves as the primary reference for assessing the risks of their deuterated analogs.

1.1 Toxicological Profile Chlorophenols are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9] Exposure can cause severe health effects targeting the liver, central nervous system, and reproductive systems.[10]

-

Acute Effects: High exposure can lead to immediate and severe consequences. Symptoms include irritation and burns to the skin and eyes, respiratory tract irritation, headache, dizziness, tremors, seizures, and in severe cases, coma or death.[11] Phenol and its chlorinated derivatives have an anesthetic effect, meaning severe burns can occur without immediate pain.[12][13]

-

Chronic Effects: Prolonged or repeated exposure can cause organ damage, particularly to the liver and kidneys. Some chlorophenols are suspected carcinogens and endocrine disruptors.[6][14]

-

Environmental Hazards: Chlorophenols are toxic to aquatic life and can persist in the environment, posing a long-term risk.[6][15] Releases into the environment must be strictly avoided.

1.2 Routes of Exposure The primary routes of occupational exposure are:

-

Dermal Contact: Phenolic compounds are rapidly absorbed through the skin.[16] This is a significant and dangerous route of exposure, as contact with even a relatively small area can lead to systemic toxicity.[13]

-

Inhalation: Vapors, dusts, or aerosols of chlorophenols can be inhaled, causing both localized respiratory irritation and systemic poisoning.[11]

-

Ingestion: Accidental ingestion is a severe medical emergency.[13]

1.3 The Isotopic Distinction: A Note on Deuteration While deuterium itself is a stable, non-radioactive isotope, the fundamental reactivity and toxicity of the chlorophenol molecule remain.[4] The deuteration is intended to alter metabolic processing, not eliminate the compound's inherent hazards.[4] Therefore, all safety protocols must be based on the high toxicity of the parent chlorophenol structure.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory risks is to follow the "Hierarchy of Controls," a framework that prioritizes safety strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In research, it may not be possible to eliminate the use of a specific deuterated chlorophenol. However, always evaluate if a less toxic analog or an alternative experimental approach could yield the required data.

-

Engineering Controls: This is the most critical pillar for handling chlorophenols. All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[12][16] The fume hood also provides a physical barrier against splashes.[12]

-

Administrative Controls: These are the protocols and procedures that define safe work habits.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every procedure involving deuterated chlorophenols.

-

Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency responses.[11]

-

Work Area Designation: Clearly designate areas where chlorophenols are stored and handled.

-

Never Work Alone: Always have a second person aware of the work being performed.[12]

-

-

Personal Protective Equipment (PPE): PPE is mandatory and must be selected carefully based on the specific compound and task.

Section 3: Standard Operating Procedures (SOPs)

3.1 Personal Protective Equipment (PPE) Selection Proper PPE is non-negotiable. A baseline ensemble includes:

| PPE Category | Specification | Rationale and Best Practices |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields, at a minimum. Chemical splash goggles are required when there is a splash hazard.[17] A face shield should be worn over goggles when handling larger quantities.[9] | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute. |

| Hand Protection | Double-gloving is strongly recommended.[16] Use a thicker, resistant outer glove over a standard disposable inner glove. Suitable materials for phenol resistance include Butyl Rubber, Viton, and laminate films (e.g., Silver Shield).[12][16] Neoprene may be suitable for short-term work.[12] Nitrile is generally not recommended for direct contact. [12] | Chlorophenols can rapidly penetrate many common glove materials. Always check manufacturer compatibility charts. Change gloves immediately if contamination is suspected.[16] |

| Body Protection | A flame-resistant lab coat, fully buttoned.[17] For tasks with a high splash risk, a chemically resistant apron (e.g., butyl rubber or neoprene) is required.[9][12] | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills. |

3.2 Step-by-Step Protocol: Preparing a Stock Solution

This protocol outlines the critical steps for safely weighing a solid deuterated chlorophenol and preparing a solution.

-

Preparation:

-

Don all required PPE as specified in Section 3.1.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble all necessary equipment (analytical balance, weigh paper/boat, spatula, beaker, volumetric flask, solvent, wash bottle) inside the fume hood.

-

Prepare a waste container for contaminated consumables within the hood.

-

-

Weighing the Compound (Inside Fume Hood):

-

Place a weigh boat on the analytical balance and tare.

-

Carefully transfer the required amount of the solid deuterated chlorophenol from its storage container to the weigh boat using a clean spatula.

-

Perform this transfer slowly and deliberately to avoid generating airborne dust.

-

Securely close the primary storage container immediately after transfer.

-

-

Dissolution:

-

Carefully add the weighed solid to a beaker or directly into the final volumetric flask.

-

Use a small amount of the desired solvent to rinse the weigh boat and spatula, adding the rinsate to the flask to ensure a complete quantitative transfer.

-

Add solvent to the flask, cap securely, and mix by inversion until the solid is fully dissolved.

-

Once dissolved, carefully fill the flask to the calibration mark.

-

-

Cleanup:

-

Dispose of all contaminated consumables (weigh boat, wipes, gloves) into the designated hazardous waste container inside the fume hood.

-

Wipe down the work surface within the fume hood with an appropriate decontaminating solution.

-

Remove PPE in the correct order (outer gloves, apron, inner gloves, etc.) and dispose of or decontaminate as appropriate.

-

Wash hands thoroughly with soap and water after the procedure is complete.[11][18]

-

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 13. PHENOL FIRST AID and personal protective equipment [protocols.io]

- 14. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. oehs.tulane.edu [oehs.tulane.edu]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. lobachemie.com [lobachemie.com]

Understanding Mass Shift in Isotopic Labeling with Deuterium: A Technical Guide for Researchers

This guide provides an in-depth exploration of the principles and applications of deuterium isotopic labeling, with a focus on understanding and interpreting the resulting mass shift in mass spectrometry. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful technique for deeper insights into complex biological and chemical systems.

Introduction: The Power of a Subtle Change